N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide
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Overview
Description
N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the specific reaction conditions . One common method involves the reaction of carboxylic acids with amines in the presence of coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) .
Industrial Production Methods
the general principles of amidation and the use of efficient catalytic systems are likely employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide involves its interaction with molecular targets and pathways in the body.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Methoxy-N,2,6-trimethylpiperidine-4-carboxamide include other piperidine derivatives such as:
N-Methyl-N-isopropyltryptamine (5-MeO-MiPT): A psychedelic and hallucinogenic drug with similar structural properties.
N-Methoxy-N-methyl amides (Weinreb amides): Used in organic synthesis for various conversions.
Uniqueness
This compound is unique due to its specific structure and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
N-methoxy-N,2,6-trimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-9(6-8(2)11-7)10(13)12(3)14-4/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
KEFPHPRHGFKNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)N(C)OC |
Origin of Product |
United States |
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